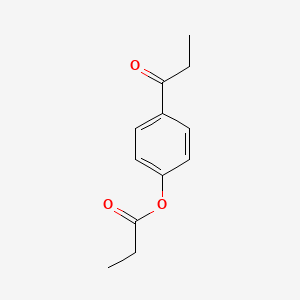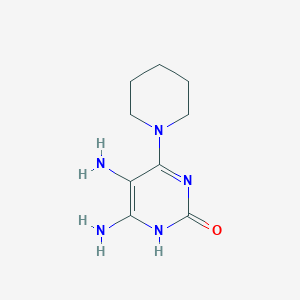
5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one is a heterocyclic compound that contains both pyrimidine and piperidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could yield alcohols or amines.
科学的研究の応用
5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-Amino-5,6-dimethylpyrimidine: Similar pyrimidine structure with different substituents.
4-(Piperidin-1-yl)pyrimidine: Contains the piperidine ring but lacks the amino groups.
5,6-Diaminouracil: Similar amino substitution on a different heterocyclic ring.
Uniqueness
5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one is unique due to the combination of the piperidine ring and the specific amino substitutions on the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
63722-83-8 |
|---|---|
分子式 |
C9H15N5O |
分子量 |
209.25 g/mol |
IUPAC名 |
5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H15N5O/c10-6-7(11)12-9(15)13-8(6)14-4-2-1-3-5-14/h1-5,10H2,(H3,11,12,13,15) |
InChIキー |
CSGRDTWXCLHGOY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=O)NC(=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phenylsilane](/img/structure/B14491923.png)
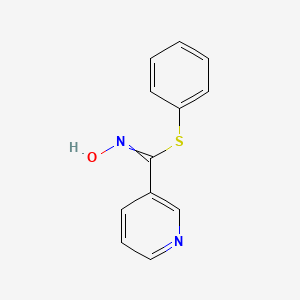
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)



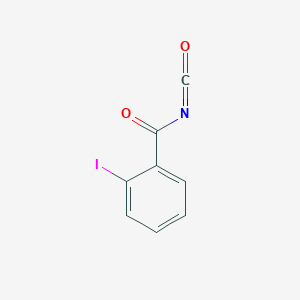
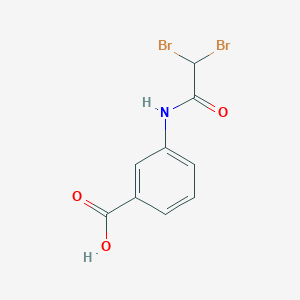
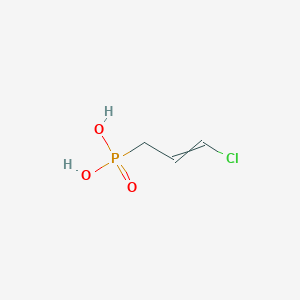
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
